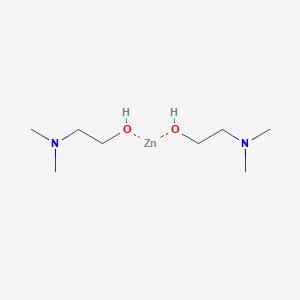
Bis(2-(dimethylamino)ethoxy)ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(dimethylamino)ethoxy)ZINC is an organozinc compound known for its unique chemical properties and applications in various fields This compound is characterized by the presence of two dimethylaminoethoxy groups attached to a central zinc atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethylamino)ethoxy)ZINC typically involves the reaction of dimethylaminoethanol with zinc chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2(CH3)2NCH2CH2OH+ZnCl2→(CH3)2NCH2CH2O-Zn-OCH2CH2N(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(dimethylamino)ethoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Zinc oxide and dimethylaminoethanol.
Reduction: Reduced zinc species and modified organic compounds.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Bis(2-(dimethylamino)ethoxy)ZINC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of Bis(2-(dimethylamino)ethoxy)ZINC involves its ability to coordinate with various substrates through its zinc center. This coordination facilitates the transfer of electrons and the formation of new chemical bonds. The molecular targets include organic molecules with functional groups that can interact with the zinc atom, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Shares similar structural features but lacks the central zinc atom.
2-(2-(Dimethylamino)ethoxy)ethanol: A precursor in the synthesis of Bis(2-(dimethylamino)ethoxy)ZINC.
Dimethylaminoethanol: A simpler compound with similar functional groups.
Uniqueness
This compound is unique due to its central zinc atom, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in catalysis and as a reagent in organic synthesis, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H22N2O2Zn |
|---|---|
Peso molecular |
243.7 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;zinc |
InChI |
InChI=1S/2C4H11NO.Zn/c2*1-5(2)3-4-6;/h2*6H,3-4H2,1-2H3; |
Clave InChI |
KIXXWSGTOZPSGZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCO.CN(C)CCO.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


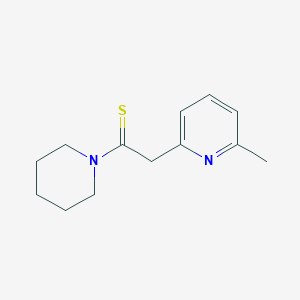
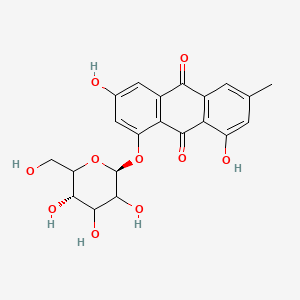
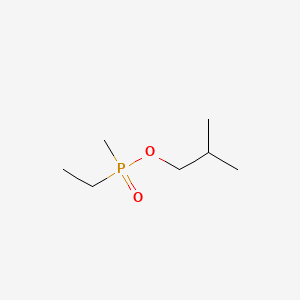
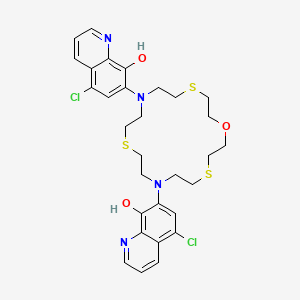
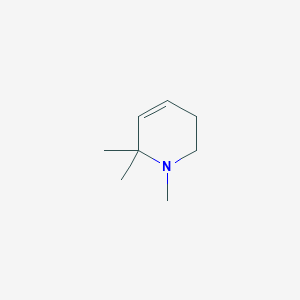

![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
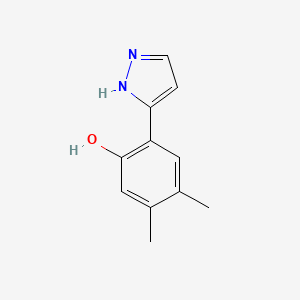
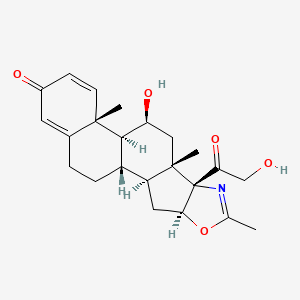
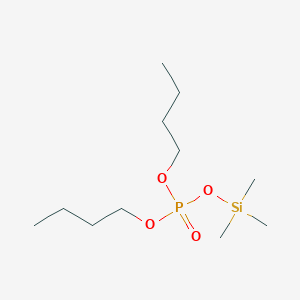
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)

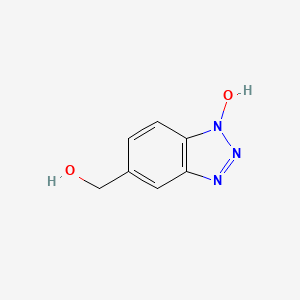
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
